molecular formula C15H16N2O3 B2370352 N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide CAS No. 2034527-44-9

N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide

Cat. No.: B2370352
CAS No.: 2034527-44-9
M. Wt: 272.304
InChI Key: STPVIPRJRBGBKX-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.304. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide is a compound with potential applications in various fields of scientific research, particularly in synthetic chemistry and drug discovery. Studies have explored its synthesis, chemical properties, and potential as a precursor for the development of new pharmacologically active molecules. For instance, the one-pot synthesis of 3-methylisoxazole-5-carboxamides demonstrates the versatility of isoxazole derivatives in synthetic chemistry, highlighting their utility in creating compounds with potential biological activities (Martins et al., 2002). Additionally, the study on auxiliary-directed Pd-catalyzed γ-C(sp(3))-H bond activation of α-aminobutanoic acid derivatives shows how modifications to the isoxazole moiety can influence the activation of inert carbon-hydrogen bonds, paving the way for novel synthetic routes and potentially impacting drug synthesis (Pasunooti et al., 2015).

Pharmacological Potential

Research into the pharmacological potential of isoxazole derivatives, including compounds structurally related to this compound, has indicated their promise in various therapeutic areas. For instance, isoxazole and its derivatives have been investigated for their potential immunosuppressive properties, particularly in the context of disease-modifying antirheumatic drugs. Studies on compounds like leflunomide, which contain isoxazol moieties, highlight the importance of these structures in inhibiting key enzymes involved in immune cell proliferation (Knecht & Löffler, 1998). This research underscores the significance of isoxazole derivatives in developing new therapeutic agents.

Material Science and Catalysis

Isoxazole derivatives also find applications in material science and as catalysts in chemical reactions. The development of polyamides containing isoxazole units, for instance, reveals insights into how these heterocyclic structures can influence polymer properties, including thermal stability and solubility. Such materials could have potential applications in various industries, ranging from coatings to advanced materials for technological applications (Bouck & Rasmussen, 1993). Additionally, isoxazole compounds have been used to develop bimetallic composite catalysts, demonstrating their utility in facilitating chemical reactions, such as the Suzuki coupling in aqueous media, which is crucial for the synthesis of biaryls including heterocyclic compounds (Bumagin et al., 2019).

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-17(15(18)14-6-7-16-20-14)9-13-8-11-4-2-3-5-12(11)10-19-13/h2-7,13H,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPVIPRJRBGBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC=NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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